Menin-MLL inhibitor MI-2

Menin-MLL interaction Fluorescence polarization Isothermal titration calorimetry

MI-2 (CAS 1271738-62-5) is a validated early-generation menin-MLL inhibitor with defined binding mode and moderate potency, ideal for mechanistic studies without confounding variables. • IC50 446 nM, Ki 158 nM; co-crystal structure (PDB: 4GQ4) • Reversible non-covalent mechanism; ≥5-fold selectivity • Matched negative control MI-nc available • Benchmark for SAR & assay validation ≥98% purity; -20°C storage; ambient shipping. For research use only.

Molecular Formula C18H25N5S2
Molecular Weight 375.6 g/mol
CAS No. 1271738-62-5
Cat. No. B609019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor MI-2
CAS1271738-62-5
SynonymsMI-2 ;  Menin-MLL inhibitor 2; 
Molecular FormulaC18H25N5S2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C
InChIInChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3
InChIKeySRQYLNYQAPCPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MI-2 (Menin-MLL Inhibitor): Overview and Key Properties


Menin-MLL inhibitor MI-2 (CAS 1271738-62-5) is a small molecule belonging to the thienopyrimidine class that competitively disrupts the protein-protein interaction (PPI) between menin and MLL (mixed lineage leukemia) fusion proteins [1]. It demonstrates an IC50 of 446 nM (Ki = 158 nM) in fluorescence polarization (FP) assays for inhibiting the menin-MLL interaction . MI-2 serves as a foundational tool compound for understanding menin-MLL driven leukemogenesis and was instrumental in the subsequent development of higher-affinity analogs such as MI-2-2 and clinically relevant inhibitors [2].

Why MI-2 Cannot Be Replaced by Other Menin-MLL Inhibitors


While multiple menin-MLL inhibitors exist, they are not functionally interchangeable for scientific applications. MI-2 occupies a unique position as a well-characterized early-generation inhibitor with an established binding mode (co-crystal structure available) and a defined selectivity window [1]. More potent analogs like MI-463 (IC50 = 15.3 nM) and M-525 (IC50 = 3 nM) exhibit significantly higher affinity but differ in key parameters: MI-463 offers oral bioavailability [2], while M-525 is an irreversible covalent binder [3]. Conversely, substituting MI-2 with these agents may introduce confounding variables in mechanistic studies due to their divergent pharmacokinetic profiles or irreversible modes of action. Furthermore, MI-2 serves as a critical reference standard for validating newer inhibitors and as a benchmark for structure-activity relationship (SAR) studies, making its specific procurement essential for reproducibility and comparative analysis [4].

Quantitative Evidence for MI-2 Differentiation


Binding Affinity vs. Second-Generation Analog MI-2-2

MI-2 inhibits the menin-MLL interaction with an IC50 of 446 nM in fluorescence polarization (FP) assays [1]. This is approximately 10-fold less potent than its direct structural analog, MI-2-2, which exhibits an IC50 of 46 nM in the same assay system [2]. The difference in potency is driven by a single structural modification: replacement of the n-propyl group in MI-2 with a trifluoroethyl group in MI-2-2, which enhances hydrophobic interactions within the menin binding pocket [3]. This quantitative difference in affinity makes MI-2 an ideal 'weaker' control or benchmark compound when assessing the potency gains achieved through rational design, as well as a useful tool for partial inhibition studies where complete blockade of the interaction is not desired.

Menin-MLL interaction Fluorescence polarization Isothermal titration calorimetry Structure-activity relationship

Cellular Selectivity in MLL-Rearranged Leukemia Cells

In cellular assays, MI-2 demonstrates a measurable selectivity window against MLL-rearranged leukemia cells compared to non-rearranged controls. It inhibits the growth of human MV4-11 cells (harboring MLL-AF4) with a GI50 of 9.5 μM, whereas it shows no significant effect on the growth of E2A-HLF transduced bone marrow cells (a non-MLL control) up to concentrations exceeding 50 μM [1][2]. This >5-fold selectivity window, while modest compared to more potent clinical candidates like VTP-50469 (which shows >300-fold selectivity, with MV4-11 IC50 = 10 nM vs. >3 μM in Ewing sarcoma cells) [3], precisely defines MI-2's utility as a tool compound. Its limited cellular potency and defined selectivity profile make it suitable for experiments where the profound and rapid apoptosis induced by more potent inhibitors would obscure mechanistic readouts.

MLL-rearranged leukemia Cellular selectivity GI50 MV4-11 HL-60

Matched Negative Control MI-nc for Experimental Design

A critical advantage of selecting MI-2 for experimental studies is the availability of a dedicated, structurally matched negative control compound, MI-nc [1]. MI-nc shares the same core scaffold as MI-2 but lacks the critical functional groups required for high-affinity binding to menin. In FP assays, MI-nc demonstrates negligible inhibition of the menin-MLL interaction, providing a clear baseline for MI-2's activity [2]. In cellular co-immunoprecipitation experiments in HEK293 cells, MI-2 (at 12.5-50 μM) effectively disrupts the menin-MLL-AF9 complex, while MI-nc shows no disruption at identical concentrations [3]. This contrasts with many later-generation inhibitors, for which well-validated, commercially available negative controls are less common, making MI-2/MI-nc a uniquely controlled pair for mechanistic studies.

Negative control MI-nc Experimental validation Menin-MLL inhibition

Co-Crystal Structure with Menin and Binding Mode

MI-2 is one of the few early-generation menin-MLL inhibitors for which a high-resolution co-crystal structure with the target protein menin has been solved (PDB ID: 4GQ4) [1]. This structure, determined at 2.0 Å resolution, reveals that MI-2 binds to the central cavity of menin, directly competing with the MLL peptide for key interaction residues, including Phe9 and Pro13 [2]. Isothermal titration calorimetry (ITC) confirmed a 1:1 binding stoichiometry between MI-2 and menin [3]. This structural validation is not universally available for all menin-MLL inhibitors and provides a definitive advantage for studies requiring atomic-level understanding of target engagement, computational modeling, or rational optimization of new chemical entities. In contrast, many later-stage clinical candidates lack publicly available co-crystal structures due to proprietary restrictions.

Co-crystal structure Menin binding Structure-based drug design PDB

Gene Expression Modulation of HOXA9 and MEIS1

Treatment of MLL-AF9 transduced murine bone marrow cells with MI-2 at 12 μM for 6 days results in a quantifiable reduction in the mRNA expression of HOXA9 and MEIS1, key downstream targets of the MLL fusion oncogenic program [1]. Quantitative real-time PCR shows that MI-2 reduces HOXA9 expression by approximately 50% and MEIS1 expression by approximately 40% relative to DMSO-treated controls [2]. This on-target gene expression modulation is a direct functional consequence of inhibiting the menin-MLL interaction and provides a pharmacodynamic marker for target engagement. In comparison, the second-generation inhibitor MI-2-2, at the same concentration of 12 μM, achieves a more profound reduction (approximately 80-90% for both genes), demonstrating its enhanced cellular potency [3]. The intermediate effect of MI-2 on these critical oncogenes makes it a valuable tool for studying the quantitative relationship between target engagement and downstream transcriptional effects.

HOXA9 MEIS1 Gene expression MLL-AF9 Leukemogenesis

Reference Standard for High-Throughput Screening

MI-2 serves as a key reference compound and positive control in numerous high-throughput screening (HTS) campaigns and assay development efforts for identifying novel menin-MLL inhibitors [1]. In a comprehensive study comparing multiple menin-MLL inhibitors, MI-2 was used as a benchmark, with its IC50 of 0.45 μM serving as a reference point against which newer compounds like M-525 (IC50 = 3 nM) and M-89 (Kd = 1.4 nM) were compared [2][3]. Its well-characterized activity profile, commercial availability, and extensive citation in the literature make it an indispensable standard for validating assay performance, troubleshooting experimental protocols, and ensuring cross-study comparability. Unlike proprietary clinical candidates that may have limited or restricted availability, MI-2 is widely accessible to the research community, enabling reproducible and standardized research.

High-throughput screening Assay development Fluorescence polarization Reference compound

Recommended Application Scenarios for MI-2


Mechanistic Studies of Menin-MLL Leukemogenesis

MI-2 is ideally suited for fundamental research into the role of the menin-MLL interaction in leukemogenesis. Its defined binding mode (co-crystal structure PDB: 4GQ4) [1] and the availability of a matched negative control (MI-nc) [2] allow for rigorous experimental design. Researchers can use MI-2 to study the downstream effects of partial menin-MLL inhibition on gene expression (e.g., HOXA9 and MEIS1) [3] and cellular differentiation without the confounding effects of complete pathway shutdown caused by more potent inhibitors. This makes it a valuable tool for dissecting the precise molecular mechanisms driving MLL-rearranged leukemia.

SAR Studies and Medicinal Chemistry Benchmarking

For medicinal chemists engaged in designing novel menin-MLL inhibitors, MI-2 serves as a critical benchmark compound. Its IC50 of 446 nM in FP assays provides a well-defined baseline for evaluating the potency gains achieved through rational design [1]. The 9.7-fold improvement in potency seen with MI-2-2 (IC50 = 46 nM) [2] serves as a classic case study in SAR. Researchers can use MI-2 as a starting point or reference to validate the activity of new chemical series, ensuring that observed improvements are significant and reproducible.

Assay Development and HTS Validation

MI-2 is an essential positive control and reference standard for developing and validating biochemical and cellular assays for menin-MLL inhibitors. Its well-characterized activity in FP assays (IC50 = 446 nM) [1] and cellular assays (GI50 values ranging from 7.2 to >50 μM depending on cell line) [2] provides a reliable benchmark for optimizing assay conditions, assessing Z'-factor, and troubleshooting. Its use ensures that newly developed assays are sensitive and robust, and that results can be directly compared to published data. This application is particularly relevant for core facilities, screening centers, and pharmaceutical R&D departments.

Comparative Pharmacology and Tool Compound Selection

When planning in vitro studies requiring a menin-MLL inhibitor, MI-2 offers a distinct profile compared to later-generation compounds like MI-463 or M-525. Its moderate cellular potency (GI50 of ~9.5 μM in MV4-11 cells) and defined selectivity window (>5-fold over non-MLL controls) [1] make it a superior choice for experiments where profound apoptosis or complete pathway inhibition is undesirable, such as studying early transcriptional changes or differentiation kinetics. Furthermore, its reversible, non-covalent mechanism [2] contrasts with irreversible binders like M-525 [3], allowing researchers to select the most appropriate tool based on the specific mechanism of action required for their experimental question.

Technical Documentation Hub

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28 linked technical documents
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